molecular formula C25H26ClN5O3 B2376930 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922846-12-6

2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2376930
CAS No.: 922846-12-6
M. Wt: 479.97
InChI Key: IPSPCQZTMSXYNO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Agents : A series of pyrazolopyrimidines derivatives, related to the compound of interest, have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This includes studies on cytotoxic activities and 5-lipoxygenase inhibition (Rahmouni et al., 2016).

Synthesis and Cyclization Reactions

  • Enzymatic Activity Enhancement : Compounds with structural similarities to the compound have shown to increase the reactivity of enzymes like cellobiase. This includes the synthesis and reaction of ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and similar derivatives (Abd & Awas, 2008).

Antimicrobial and Anticancer Activity

  • Potent Antimicrobial and Anticancer Properties : Novel pyrazole derivatives with pyrazolopyrimidine structures have been synthesized and characterized, showing promising antimicrobial and anticancer activity. This includes studies on compounds like 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one (Hafez et al., 2016).

Structural Analysis and Molecular Stacking

  • Molecular Stacking and Crystal Structure : Studies on pyrazolopyrimidine-based molecules, including the analysis of intramolecular pi-pi interactions and the effect of substituent groups like ethyl and methyl on molecular stacking, provide insights into the structural properties of such compounds (Avasthi et al., 1998).

Synthesis of Analogues and Derivatives

  • Development of Analogues for Pharmacological Properties : The synthesis of various analogues of pyrazolo[3,4-d]pyrimidine, such as those incorporating isoxazolines and isoxazoles, has been explored. These compounds are characterized and assessed for potential pharmacological properties (Rahmouni et al., 2014).

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-17-4-6-18(7-5-17)15-30-16-28-22-21(23(30)32)14-29-31(22)13-12-27-24(33)25(2,3)34-20-10-8-19(26)9-11-20/h4-11,14,16H,12-13,15H2,1-3H3,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPCQZTMSXYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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